4-(Isobutylthio)-3-nitrobenzoic acid
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Overview
Description
4-(Isobutylthio)-3-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-S-) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylthio)-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the sulfanyl group. One common method involves the following steps:
Nitration: A benzoic acid derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfanylation: The nitrated benzoic acid is then reacted with an appropriate sulfanylating agent, such as 2-methylpropylthiol, under suitable conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Isobutylthio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isobutylthio)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamidoacetic acid: Similar structure but with an additional sulfonamido group.
4-Nitrobenzoic acid: Lacks the sulfanyl group.
4-[(2-Methylpropyl)sulfanyl]benzoic acid: Lacks the nitro group.
Uniqueness
4-(Isobutylthio)-3-nitrobenzoic acid is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methylpropylsulfanyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(11(13)14)5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWOMYIXCYGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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